Cas no 1013836-02-6 (3-(3-fluorophenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea)

3-(3-Fluorophenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea is a fluorinated phenylurea derivative featuring a pyridazine-pyrazole hybrid scaffold. This compound exhibits potential as a kinase inhibitor due to its structural resemblance to known pharmacophores targeting enzymatic activity. The fluorine substitution enhances metabolic stability and binding affinity, while the pyridazine-pyrazole moiety contributes to selective interactions with biological targets. Its urea linker provides rigidity and hydrogen-bonding capacity, optimizing protein-ligand interactions. This molecule is of interest in medicinal chemistry research for its modular design, enabling further derivatization for structure-activity relationship studies. It serves as a valuable intermediate for developing therapeutics in oncology and inflammatory diseases.
3-(3-fluorophenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea structure
1013836-02-6 structure
Product Name:3-(3-fluorophenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea
CAS No:1013836-02-6
MF:C20H16FN7O
MW:389.385746002197
CID:5803287
PubChem ID:16839228
Update Time:2025-06-15

3-(3-fluorophenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea Chemical and Physical Properties

Names and Identifiers

    • 1-(3-fluorophenyl)-3-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]urea
    • 3-(3-fluorophenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea
    • 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-fluorophenyl)urea
    • F2320-0331
    • 1013836-02-6
    • AKOS024639016
    • Inchi: 1S/C20H16FN7O/c21-14-3-1-4-17(13-14)25-20(29)24-16-7-5-15(6-8-16)23-18-9-10-19(27-26-18)28-12-2-11-22-28/h1-13H,(H,23,26)(H2,24,25,29)
    • InChI Key: PTCHHRZOGINPGV-UHFFFAOYSA-N
    • SMILES: N(C1=CC=CC(F)=C1)C(NC1=CC=C(NC2=NN=C(N3C=CC=N3)C=C2)C=C1)=O

Computed Properties

  • Exact Mass: 389.14003632g/mol
  • Monoisotopic Mass: 389.14003632g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 531
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 96.8Ų

3-(3-fluorophenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea Pricemore >>

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Additional information on 3-(3-fluorophenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea

Introduction to 3-(3-Fluorophenyl)-1-(4-{[6-(1H-Pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea (CAS No. 1013836-02-6)

3-(3-Fluorophenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea, also known by its CAS number 1013836-02-6, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a urea moiety, a fluorinated phenyl group, and a pyridazine ring substituted with a pyrazole moiety. These structural elements contribute to its potential therapeutic applications, particularly in the treatment of various diseases and conditions.

The development and study of 3-(3-fluorophenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea have been driven by its promising pharmacological properties. Recent research has focused on its potential as an inhibitor of specific enzymes and receptors, which are implicated in various pathological processes. For instance, studies have shown that this compound exhibits potent inhibitory activity against certain kinases, making it a potential candidate for the treatment of cancer and inflammatory diseases.

In the context of cancer research, 3-(3-fluorophenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea has been evaluated for its ability to inhibit the activity of receptor tyrosine kinases (RTKs). RTKs play a crucial role in cell proliferation and survival, and their dysregulation is often associated with the development and progression of various cancers. By targeting these kinases, this compound may help to disrupt the signaling pathways that drive tumor growth and metastasis.

Beyond its potential as an anticancer agent, 3-(3-fluorophenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea has also shown promise in the treatment of inflammatory conditions. Inflammatory diseases such as rheumatoid arthritis and Crohn's disease are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. The anti-inflammatory properties of this compound have been attributed to its ability to modulate the activity of pro-inflammatory cytokines and enzymes.

The pharmacokinetic properties of 3-(3-fluorophenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea have also been extensively studied. Research has demonstrated that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its effective use as a therapeutic agent. These properties ensure that the compound can reach its intended target sites in sufficient concentrations to exert its therapeutic effects while minimizing potential side effects.

Clinical trials are currently underway to further evaluate the safety and efficacy of 3-(3-fluorophenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea. Preliminary results from phase I trials have shown that the compound is well-tolerated by patients at various dose levels, with no significant adverse effects reported. These findings provide a strong foundation for advancing the compound into later-stage clinical trials.

In addition to its therapeutic applications, 3-(3-fluorophenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea has also been explored for its potential use as a research tool. Its unique structural features make it an ideal candidate for studying the interactions between small molecules and biological targets. By using this compound in in vitro and in vivo models, researchers can gain valuable insights into the mechanisms underlying various diseases and develop more effective therapeutic strategies.

The synthesis of 3-(3-fluorophenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea involves several steps that require precise control over reaction conditions. The process typically begins with the preparation of key intermediates, such as 6-chloropyridazine derivatives and substituted phenols. These intermediates are then coupled through various reactions, including amide formation and urea synthesis, to yield the final product. The synthetic route has been optimized to ensure high yields and purity levels, making it suitable for large-scale production.

In conclusion, 3-(3-fluorophenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea (CAS No. 1013836-02-6) represents a promising compound with a wide range of potential applications in medicine and research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full potential and contribute to advancements in the treatment of various diseases.

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